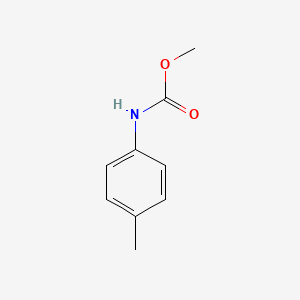

Carbamic acid, 4-methylphenyl, methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBJVCWRESLMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879509 | |

| Record name | CARBAMIC ACID, (4-METHYLPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5602-96-0 | |

| Record name | Carbamic acid, N-(4-methylphenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5602-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CARBAMIC ACID, (4-METHYLPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(p-tolyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Carbamic Acid, 4 Methylphenyl, Methyl Ester

Direct Synthesis Approaches

Direct synthetic methods offer a more straightforward pathway to methyl p-tolylcarbamate, typically involving the formation of the carbamate (B1207046) functional group in a single key step from readily available precursors.

Aminolysis of Carbonates

The aminolysis of carbonates presents a viable and environmentally conscious route for the synthesis of carbamates. This method avoids the use of hazardous reagents like phosgene. In this approach, a primary amine, such as p-toluidine (B81030), reacts with a dialkyl carbonate, like dimethyl carbonate, to yield the corresponding carbamate. The reaction can be carried out under various conditions, often employing catalysts to enhance reaction rates and yields.

The reaction of aniline (B41778), a compound structurally similar to p-toluidine, with dimethyl carbonate has been studied over various catalysts, including supported zirconia catalysts. researchgate.net For instance, using a ZrO2/SiO2 catalyst, a high conversion of aniline (98.6%) and a good yield of methyl N-phenyl carbamate (79.8%) have been achieved. researchgate.net Lead compounds have also been shown to be effective catalysts for the methoxycarbonylation of aniline with dimethyl carbonate. bohrium.com These findings suggest that similar conditions could be applied to the reaction of p-toluidine with dimethyl carbonate to produce methyl p-tolylcarbamate. The general reaction is as follows:

p-Toluidine + Dimethyl Carbonate → Carbamic acid, 4-methylphenyl, methyl ester + Methanol (B129727)

The use of catalysts is crucial in this process to overcome the relatively low reactivity of amines with carbonates. Research has explored a range of catalysts, from metal oxides to Lewis acids, to facilitate this transformation efficiently. rsc.org

| Amine | Carbonate | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Dimethyl Carbonate | ZrO2/SiO2 | 170 | 79.8 | researchgate.net |

| Aniline | Dimethyl Carbonate | Pb(OAc)2·Pb(OH)2 | 180 | 92 | bohrium.com |

Reaction of Isocyanates with Alcohols

A common and highly efficient method for synthesizing carbamates is the reaction of an isocyanate with an alcohol. For the synthesis of methyl p-tolylcarbamate, this involves the reaction of p-tolyl isocyanate with methanol. This reaction is typically exothermic and proceeds readily, often without the need for a catalyst, although catalysts can be used to control the reaction rate.

The general equation for this reaction is:

p-Tolyl isocyanate + Methanol → this compound

The kinetics of the reaction between tolylene-2,4-diisocyanate and methanol have been studied, providing insights into the reactivity of the isocyanate group. researchgate.net Quantum-chemical studies on the reaction of phenyl isocyanate with methanol have also been conducted to understand the reaction mechanism. pleiades.online The reaction is generally high-yielding and is a preferred method for the laboratory and industrial synthesis of many carbamates.

| Isocyanate | Alcohol | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Tolylene-2,4-diisocyanate | Methanol | None (kinetic study) | - | researchgate.net |

| Phenyl isocyanate | Methanol | None (theoretical study) | - | pleiades.online |

Curtius Rearrangement Derivatives

The Curtius rearrangement is a powerful method for converting carboxylic acids into isocyanates, which can then be trapped in situ with an alcohol to form a carbamate. wikipedia.orgnih.gov To synthesize methyl p-tolylcarbamate via this route, one would start with p-toluic acid. The carboxylic acid is first converted to an acyl azide (B81097), typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). nih.gov

The acyl azide, in this case, 4-methylbenzoyl azide, is then thermally or photochemically decomposed. It undergoes rearrangement with the loss of nitrogen gas to form p-tolyl isocyanate. If this rearrangement is carried out in the presence of methanol, the isocyanate is immediately trapped to yield methyl p-tolylcarbamate. nih.govrsc.org

p-Toluic acid → 4-Methylbenzoyl azide

4-Methylbenzoyl azide → p-Tolyl isocyanate + N₂ (in the presence of methanol)

p-Tolyl isocyanate + Methanol → this compound

This method is advantageous because it avoids the direct handling of potentially hazardous isocyanates and allows for the synthesis of carbamates from readily available carboxylic acids. organic-chemistry.orgrsc.org

Transamidation Reactions

Transamidation is a process where the amine or the acyl group of an amide is exchanged. While less common for the direct synthesis of simple carbamates like methyl p-tolylcarbamate, it is a conceptually plausible route. In a hypothetical transamidation reaction, a readily available carbamate, such as methyl carbamate, could be reacted with p-toluidine to exchange the amino group.

Methyl carbamate + p-Toluidine ⇌ this compound + Ammonia

This reaction is an equilibrium process, and driving it towards the desired product can be challenging. It often requires catalysts and conditions that favor the displacement of the more volatile amine (in this case, ammonia). While transamidation is a valuable tool in organic synthesis, its application for the direct production of methyl p-tolylcarbamate is not widely documented in the literature.

Indirect Synthetic Routes and Precursor Transformation

Indirect methods involve the synthesis of an intermediate compound which is then converted into the final carbamate product.

N-Acylation of Aniline Derivatives

A versatile indirect route to methyl p-tolylcarbamate involves the N-acylation of p-toluidine. A common and effective method is the reaction of p-toluidine with methyl chloroformate. This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction is as follows:

p-Toluidine + Methyl chloroformate → this compound + HCl

The use of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide (B78521), is essential for driving the reaction to completion. This method is widely used for the preparation of N-aryl carbamates due to its high efficiency and the ready availability of the starting materials. nih.gov The N-acylation of p-toluidine with other acylating agents has also been reported, demonstrating the versatility of this precursor for forming amide-like linkages. ijsrst.comsemanticscholar.orgresearchgate.net

| Acylating Agent | Base | Yield (%) | Reference |

|---|---|---|---|

| Methyl chloroformate | Base (e.g., Pyridine, NaOH) | Generally high | nih.gov |

| Acetic acid | Benzophenone (catalyst) | 94 (for N-(p-tolyl)acetamide) | ijsrst.com |

Esterification of Carbamic Acids

The direct esterification of the corresponding carbamic acid, 4-methylphenylcarbamic acid, presents a viable bien-être to this compound. This transformation is typically acid-catalyzed, following the principles of Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com In this equilibrium-driven process, a carboxylic acid derivative reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester and water. masterorganicchemistry.com

While direct experimental data for the esterification of 4-methylphenylcarbamic acid is not extensively detailed in publicly available literature, the general mechanism involves the protonation of the carbonyl oxygen of the carbamic acid, which enhances its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product side, an excess of methanol is often employed, or the water formed during the reaction is removed. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions have also emerged as a sophisticated method for the synthesis of N-aryl carbamates. mit.edumit.eduorganic-chemistry.org This approach involves the reaction of an aryl halide or triflate with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduorganic-chemistry.org While this method is powerful for a broad range of aryl carbamates, its specific application to the synthesis of methyl (4-methylphenyl)carbamate would involve the coupling of a p-tolyl halide with sodium cyanate in the presence of methanol.

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of this compound. mdpi.comnih.gov Key areas of focus include the development of environmentally benign catalysts and the use of sustainable reaction media.

Catalyst Development for Environmentally Benign Production

A significant thrust in the green synthesis of carbamates is the move away from toxic and corrosive reagents like phosgene. researchgate.net Research into non-phosgene routes often involves the use of dimethyl carbonate (DMC) as a green methylating and carbonylating agent. mdpi.combohrium.commdpi.com The reaction of p-toluidine with dimethyl carbonate over a suitable catalyst can produce methyl (4-methylphenyl)carbamate. Various catalytic systems have been investigated for the synthesis of the closely related methyl N-phenyl carbamate, including lead compounds and ordered AlSBA-15, which could potentially be adapted for the synthesis of the target molecule. bohrium.comresearchgate.netresearchgate.net

The development of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and recycled, minimizing waste. researchgate.net For instance, zeolite-based catalysts have been explored for phosgene-free carbamate synthesis. nih.gov Furthermore, dual-functional catalysts, such as Pd/CeO2, have shown promise in the selective synthesis of dicarbamates via oxidative carbonylation, a strategy that could be tailored for the production of monocarbamates like methyl p-tolylcarbamate.

The use of carbon dioxide as a renewable and non-toxic C1 feedstock is another promising green avenue for carbamate synthesis. nih.govnih.govnih.gov Dual nickel photocatalysis has been reported for the synthesis of O-aryl carbamates from aryl halides, amines, and CO2 under visible light and ambient pressure, offering a potentially sustainable route. nih.gov

Solvent-Free or Aqueous Medium Syntheses

Eliminating or replacing conventional volatile organic solvents (VOCs) is a key principle of green chemistry. mdpi.com Solvent-free synthesis, often conducted through mechanochemical methods like ball milling, can lead to higher efficiency, reduced waste, and shorter reaction times. cmu.edupsu.edumdpi.com While specific examples for the solvent-free synthesis of methyl (4-methylphenyl)carbamate are not widespread, the general applicability of this technique to a variety of organic reactions suggests its potential in this context. cmu.edupsu.edumdpi.com Research on the solvent-free synthesis of phenyl isocyanate from methyl N-phenyl carbamate using a zinc oxide catalyst highlights the feasibility of such approaches in related systems. researchgate.net

The use of water as a reaction medium is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research. For instance, the synthesis of carbamates has been explored in the aqueous phase, although challenges such as competing hydrolysis reactions need to be addressed.

Optimization of Synthetic Yields and Selectivity

Maximizing the yield of the desired product while minimizing the formation of byproducts is a critical aspect of any chemical synthesis, both from an economic and an environmental standpoint. This is achieved through careful optimization of various process parameters and enhancement of catalyst performance.

Process Parameter Optimization

The yield and selectivity of the synthesis of methyl (4-methylphenyl)carbamate are highly dependent on reaction conditions such as temperature, pressure, reaction time, and the molar ratio of reactants. For instance, in the synthesis of methyl N-phenyl carbamate from aniline and methyl carbamate, an aniline conversion of 90.1% and a selectivity of 99.7% were achieved at 433K for 4 hours using ZnCl2 as a catalyst. researchgate.net Similar optimization studies are crucial for the synthesis of the 4-methylphenyl derivative.

Kinetic studies are instrumental in understanding the reaction mechanism and optimizing process parameters. The rate of formation and breakdown of carbamates is influenced by factors such as the basicity of the amine and the pH of the reaction medium. researchgate.net Understanding these kinetics allows for the fine-tuning of reaction conditions to favor the formation of the desired carbamate.

Catalyst Performance Enhancement

The performance of a catalyst is a key determinant of the efficiency and selectivity of a synthetic process. Catalyst enhancement strategies focus on improving activity, stability, and selectivity. For example, in the synthesis of methylated amines using methanol, a Pd/Zn(Al)O catalyst with appropriate basic properties and highly dispersed Pd sites demonstrated controlled selectivity towards N-methylation.

The choice of catalyst can significantly influence the reaction pathway and product distribution. In the synthesis of alkyl carbamates from urea (B33335) and alcohols, various silica (B1680970) gel-supported catalysts have been investigated, with TiO2/SiO2, Cr2O3-NiO/SiO2, and TiO2-Cr2O3/SiO2 showing high yields for different alkyl carbamates. researchgate.net The effect of catalyst loading is also a critical parameter to optimize, as it can impact both the reaction rate and the cost-effectiveness of the process. researchgate.net

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity

An analysis of the molecular structure of this compound reveals that it is an achiral molecule, possessing no stereocenters. The molecule has a plane of symmetry, and therefore, it does not exist as enantiomers or diastereomers. Consequently, the direct synthesis of this specific compound does not require enantioselective or diastereoselective strategies.

While stereoisomerism is a critical factor in the synthesis of many pharmaceuticals and complex molecules containing carbamate groups, it is not a consideration for the synthesis of this target compound itself. nih.govacs.org Atropisomerism, a type of chirality that arises from restricted rotation around a single bond, can be observed in sterically hindered biaryl systems, anilides, or benzamides. nih.gov However, for this compound, the rotation around the nitrogen-aryl bond is not sufficiently hindered to allow for the isolation of stable atropisomers at room temperature. Therefore, stereoselective considerations are generally not applicable to its preparation.

Regioselectivity

Regioselectivity is a paramount consideration in the synthesis of this compound, particularly when utilizing starting materials that possess multiple reactive functional groups. The goal is to direct the formation of the methyl carbamate group to the correct position on the molecule, avoiding the generation of undesired regioisomers.

In straightforward synthetic routes, such as the reaction of p-toluidine with methyl chloroformate or p-tolyl isocyanate with methanol, regioselectivity is inherent. The single amino or isocyanate group on the starting material is the exclusive site of reaction, leading directly to the desired product without the formation of isomers.

However, the challenge of regioselectivity becomes significant in scenarios involving more complex, polysubstituted aromatic precursors. If the starting material contains more than one nucleophilic site where carbamoylation could occur, the reaction conditions must be carefully controlled to ensure the formation of the desired isomer. For example, the synthesis from a precursor like 2-amino-5-methylphenol (B193566) or 4-methyl-1,3-diaminobenzene would present a significant regiochemical challenge.

Key factors influencing regioselectivity in such cases include:

Nucleophilicity of Reactive Sites: The inherent reactivity difference between functional groups (e.g., an amino group is typically more nucleophilic than a hydroxyl group under neutral or basic conditions) can be exploited to direct the reaction.

Steric Hindrance: Bulky substituents near a potential reaction site can impede the approach of reagents, favoring reaction at a less sterically hindered position.

Protecting Groups: A common strategy involves the temporary protection of one functional group to force the reaction to occur at another. The protecting group is then removed in a subsequent step.

Reaction Conditions: Parameters such as pH, solvent, temperature, and the choice of carbamoylating agent can be modulated to favor reaction at one site over another.

The following table illustrates potential regioselective challenges in the synthesis of a substituted 4-methylphenyl carbamate derivative, highlighting the possible products that could form without precise regiocontrol.

| Starting Precursor | Potential Reactive Sites | Desired Product (Regioisomer 1) | Potential Undesired Product (Regioisomer 2) |

|---|---|---|---|

| 2-Amino-5-methylphenol | Amino Group (-NH₂) and Hydroxyl Group (-OH) | Carbamic acid, 2-hydroxy-4-methylphenyl, methyl ester (Reaction at -NH₂) | Carbonic acid, 2-amino-4-methylphenyl methyl ester (Reaction at -OH) |

| 4-Methyl-1,3-diaminobenzene | Amino Group at C1 and Amino Group at C3 | Carbamic acid, 2-amino-4-methylphenyl, methyl ester (Reaction at C1-NH₂) | Carbamic acid, 4-amino-2-methylphenyl, methyl ester (Reaction at C3-NH₂) |

Furthermore, the carbamate functional group itself can be employed as a powerful directing group to control the regioselectivity of subsequent reactions on the aromatic ring. The ortho-directing ability of the O-carbamate group in directed ortho-metalation (DoM) is a well-established synthetic strategy for introducing substituents specifically at the position adjacent to the carbamate-bearing atom. nih.gov While the N-carbamate in the target molecule has different electronic properties, similar strategic considerations regarding its influence on subsequent electrophilic aromatic substitution reactions are crucial for designing multi-step syntheses involving this moiety.

Chemical Reactivity and Transformation Studies of Carbamic Acid, 4 Methylphenyl, Methyl Ester

Mechanisms of Hydrolysis and Solvolysis

The hydrolysis and solvolysis of carbamic acid, 4-methylphenyl, methyl ester involve the cleavage of the carbamate (B1207046) linkage, which can be catalyzed by either acids or bases. The susceptibility of the central carbonyl carbon to nucleophilic attack is a key determinant of its reactivity.

Acid-Catalyzed Hydrolysis

In acidic conditions, the hydrolysis of carbamates like methyl N-(4-tolyl)carbamate is generally initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate, which then breaks down to yield p-toluidine (B81030), methanol (B129727), and carbon dioxide.

Table 1: Proposed Steps in Acid-Catalyzed Hydrolysis

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carbamate is protonated by an acid catalyst. |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the attacking water molecule to the nitrogen atom. |

| 5. C-N Bond Cleavage | The carbon-nitrogen bond breaks, releasing the amine (p-toluidine). |

| 6. Decomposition | The resulting carbamic acid-ester intermediate decomposes to methanol and carbon dioxide. |

Base-Catalyzed Hydrolysis

Under alkaline conditions, the hydrolysis of carbamates is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is a common pathway for the degradation of N-methylcarbamate pesticides. The reaction of the hydroxide ion with the carbonyl function leads to the formation of a tetrahedral intermediate. This intermediate can then collapse, leading to the formation of methyl isocyanate and the corresponding phenoxide, or directly to the carbamate anion which then decomposes.

For N-methylcarbamates, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism can also occur. This pathway involves the initial abstraction of the acidic proton from the nitrogen atom by a base, forming a carbamate anion. This anion then undergoes elimination to form methyl isocyanate and the p-cresolate anion. The methyl isocyanate is subsequently hydrolyzed to methylamine (B109427) and carbon dioxide. The prevalence of the E1cB mechanism over a direct nucleophilic attack (BAc2) is influenced by the nature of the leaving group and the stability of the intermediate anion.

Table 2: Comparison of Proposed Base-Catalyzed Hydrolysis Mechanisms

| Mechanism | Key Step | Intermediates | Products |

| BAc2 | Nucleophilic attack of OH- on the carbonyl carbon. | Tetrahedral intermediate | p-Toluidine, Methanol, Carbonate |

| E1cB | Deprotonation of the amide nitrogen. | Carbamate anion, Methyl isocyanate | p-Cresol, Methylamine, Carbon dioxide |

Kinetic studies on the alkaline hydrolysis of various N-methylcarbamates have shown that the reaction rate is dependent on the hydroxide ion concentration. The electronic nature of the substituents on the aromatic ring can also influence the rate of hydrolysis by affecting the stability of the intermediates and transition states.

Nucleophilic Attack Pathways

Beyond hydrolysis, the carbamate functional group is susceptible to attack by other nucleophiles. The electrophilic nature of the carbonyl carbon makes it a target for a variety of nucleophilic reagents. The general mechanism involves the addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of either the methoxy (B1213986) or the p-tolyloxy group, depending on which is a better leaving group.

The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions. For instance, aminolysis (attack by an amine) would lead to the formation of a urea (B33335) derivative. The reactivity of the carbamate towards nucleophiles can be influenced by the electronic properties of the substituents on both the phenyl ring and the nitrogen atom.

Thermolytic Decomposition Pathways

The thermal stability of this compound is a critical aspect of its chemical profile. Upon heating, carbamates can undergo decomposition through several distinct pathways, the prevalence of which depends on the physical state (gas or solid) and the temperature.

Gas-Phase Pyrolysis Investigations

In the gas phase, the pyrolysis of N-arylcarbamates can proceed through different routes. One common pathway involves the elimination of the alcohol (methanol in this case) to form an isocyanate (p-tolyl isocyanate). This reaction is believed to proceed through a unimolecular mechanism, potentially involving a cyclic transition state.

Another possible decomposition pathway is the decarboxylation to form the corresponding amine (p-toluidine) and an alkene (which is not possible in this specific case due to the methyl ester). For other carbamates, this pathway can compete with isocyanate formation.

Kinetic studies on the gas-phase pyrolysis of related carbamates, such as ethyl N-methyl-N-phenylcarbamate, have shown the reaction to be first-order. The Arrhenius parameters, including the activation energy and the pre-exponential factor, are key to understanding the temperature dependence of the decomposition rate. For ethyl N-methyl-N-phenylcarbamate, the first-order rate constant is described by the equation k1 = 10^12.44 * exp(-45,380/RT) (s⁻¹). While specific data for methyl N-(4-tolyl)carbamate is not available, similar activation energies would be expected.

The products of gas-phase pyrolysis can be analyzed using techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), which allows for the separation and identification of the volatile decomposition products.

Table 3: Potential Products of Gas-Phase Pyrolysis

| Product | Formation Pathway |

| p-Tolyl isocyanate | Elimination of methanol |

| p-Toluidine | Decarboxylation (less likely for methyl ester) |

| Methanol | Elimination |

| Carbon dioxide | Decarboxylation |

Solid-State Thermal Degradation

The thermal degradation of solid this compound can be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA provides information on the temperature at which mass loss occurs, indicating decomposition, while DSC can detect thermal events such as melting and the enthalpy of decomposition.

In the solid state, the decomposition mechanism may differ from the gas phase due to intermolecular interactions and crystal lattice effects. The decomposition of N-arylcarbamates in the solid state can lead to the formation of the corresponding amine, carbon dioxide, and an alkene (from the alcohol portion, if applicable). For methyl N-(4-tolyl)carbamate, the primary products would likely be p-toluidine and carbon dioxide, with the fate of the methyl group being less certain without specific experimental data.

Studies on the thermal decomposition of other solid carbamates have shown that the reaction can be influenced by the presence of substituents on the aryl ring. Electron-withdrawing groups can affect the decomposition temperature and the nature of the products formed. The analysis of the solid residue and any evolved gases is crucial for elucidating the complete degradation pathway.

Table 4: Techniques for Studying Solid-State Thermal Degradation

| Technique | Information Obtained |

| Thermogravimetric Analysis (TGA) | Onset and completion temperatures of decomposition, mass loss profile. |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, enthalpy of decomposition, phase transitions. |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Identification of volatile decomposition products. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Analysis of changes in functional groups in the solid residue. |

Photochemical Reactions and Degradation Mechanisms

The interaction of this compound, also known as methyl p-tolylcarbamate, with light can induce significant chemical transformations. These photochemical reactions are crucial for understanding the environmental fate of this compound and for developing advanced degradation technologies. The degradation can proceed through direct absorption of UV light or via indirect mechanisms involving photosensitizers.

UV-Induced Transformations

Direct exposure to ultraviolet (UV) radiation can initiate the degradation of methyl p-tolylcarbamate. The primary photochemical process for N-arylcarbamates involves the homolytic cleavage of the nitrogen-carbonyl (N–CO) bond. acs.org This bond scission generates an anilinyl radical (in this case, a 4-methylanilinyl radical) and a methoxycarbonyl radical.

Once formed, these radical intermediates can undergo several reaction pathways:

Photo-Fries Rearrangement: The radical pair, held within a solvent cage, can recombine to form ring-substituted products. This process, analogous to the photo-Fries rearrangement of aryl esters, results in the migration of the carbamate group to the ortho and para positions of the aniline (B41778) ring. acs.orgrsc.org For methyl N-phenylcarbamate, irradiation leads to the formation of methyl 2-aminobenzoate (B8764639) and methyl 4-aminobenzoate. rsc.org A similar outcome is expected for the 4-methylphenyl derivative, leading to amino-tolylcarboxylate isomers.

Hydrogen Abstraction: If the anilinyl radical escapes the solvent cage, it can abstract a hydrogen atom from the solvent or another molecule to form p-toluidine (4-methylaniline). acs.org

Oxidation of the Methyl Group: In the presence of air (oxygen), the 4-methyl group on the phenyl ring provides an additional site for photo-oxidation, potentially leading to the formation of more polar products such as aldehydes and carboxylic acids.

Table 1: Potential Products from UV-Induced Transformation

| Reaction Pathway | Potential Products |

| Photo-Fries Rearrangement | Methyl 2-amino-5-methylbenzoate |

| Methyl 3-amino-4-methylbenzoate | |

| N-CO Bond Cleavage | p-Toluidine |

| Photo-oxidation | 4-(Methoxycarbonylamino)benzaldehyde |

| 4-(Methoxycarbonylamino)benzoic acid |

Photosensitized Reactions

Photosensitized reactions occur when another molecule, a photosensitizer, absorbs light energy and transfers it to the carbamate, initiating its degradation. This indirect process is significant in complex environmental matrices where various light-absorbing species are present.

The mechanism typically involves the photosensitizer being excited to a triplet state upon light absorption. This excited sensitizer (B1316253) can then transfer its energy to the carbamate molecule or react with oxygen to generate reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals. These highly reactive species can then attack the carbamate molecule, leading to its degradation. While specific studies on the photosensitized reactions of methyl p-tolylcarbamate are limited, research on related compounds shows that this is a viable degradation pathway. organic-chemistry.orgnih.gov For instance, N-arylation of carbamates can be achieved through photosensitized nickel catalysis, highlighting the susceptibility of the carbamate N-H bond to radical reactions initiated by a photocatalyst. organic-chemistry.orgnih.gov

Oxidation and Reduction Pathways

Oxidative Degradation under Various Conditions

The oxidative degradation of methyl p-tolylcarbamate can be achieved using advanced oxidation processes (AOPs), such as the electro-Fenton process, which generates highly reactive hydroxyl radicals (•OH). A study on the closely related isomer, 3-methylphenyl methylcarbamate (Metolcarb), demonstrated that this process leads to rapid and complete degradation. researchgate.net

The degradation follows pseudo-first-order kinetics, and the absolute rate constant for the oxidation by hydroxyl radicals was determined to be 3.59 × 10⁹ L mol⁻¹ s⁻¹. researchgate.net The oxidation process leads to the formation of various intermediates through hydroxylation of the aromatic ring and oxidation of the methyl group. Mineralization, the complete conversion of the organic compound to CO₂, water, and inorganic ions, is also achievable over time. researchgate.net

Table 2: Intermediates Identified in the Oxidative Degradation of 3-Methylphenyl Methylcarbamate researchgate.net

| m/z | Proposed Intermediate |

| 181 | Hydroxymethylphenyl methylcarbamate |

| 197 | Dihydroxymethylphenyl methylcarbamate |

| 123 | Methylaminophenol |

Data from the related isomer Metolcarb suggests similar pathways for the 4-methylphenyl isomer.

Reductive Transformations and Product Analysis

Carbamates can be reduced by strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). This reaction is a valuable synthetic method for producing N-methylamines from primary or secondary amines via a carbamate intermediate. thieme-connect.de

The reduction of a carbamate like methyl p-tolylcarbamate proceeds through a multi-step mechanism:

Initial hydride attack on the carbonyl carbon forms a tetrahedral intermediate.

This intermediate collapses, eliminating the methoxide (B1231860) group to yield an N-acyliminium ion or a formamide-like species.

Further reduction of this intermediate by LiAlH₄ ultimately cleaves the remaining C-O bond and reduces the carbonyl to a methylene (B1212753) group. thieme-connect.dereddit.com

The final product of the complete reduction of methyl p-tolylcarbamate with LiAlH₄ is N-methyl-4-methylaniline (also known as N-methyl-p-toluidine). thieme-connect.deguidechem.com

Role in Organic Synthesis as a Reagent or Intermediate

This compound is a versatile compound in organic synthesis, serving as a protected form of an amine, a precursor to isocyanates, and a reagent in transcarbamoylation reactions.

Amine Protecting Group: The carbamate functional group is widely used as a protecting group for amines due to its stability under various reaction conditions. p-Toluidine can be converted to methyl p-tolylcarbamate to protect its amino group. The protection can be later removed under acidic or basic hydrolysis to regenerate the free amine.

Isocyanate Precursor: Carbamates can undergo thermal or catalytic cleavage to produce isocyanates and an alcohol. This represents a phosgene-free route to synthesizing isocyanates, which are crucial monomers in the production of polyurethanes. researchgate.net The thermal decomposition of methyl p-tolylcarbamate would yield p-tolyl isocyanate and methanol. This reaction is often reversible and can be catalyzed.

Transcarbamoylation Reagent: Methyl carbamates can act as carbamoyl (B1232498) group donors in a reaction known as transcarbamoylation (or transurethanization). In this process, the carbamate reacts with an alcohol or amine, often in the presence of a catalyst, to transfer the N-(4-methylphenyl)carbamoyl moiety, forming a new carbamate or urea, respectively. nih.govresearchgate.net This method is particularly useful for modifying complex molecules like cellulose (B213188) under homogeneous conditions. nih.gov

Table 3: Applications in Organic Synthesis

| Role | Reactants | Product(s) | Significance |

| Isocyanate Precursor | Methyl p-tolylcarbamate | p-Tolyl isocyanate + Methanol | Phosgene-free route to isocyanates for polymer synthesis. |

| Transcarbamoylation Reagent | Methyl p-tolylcarbamate + R-OH | R-O-C(=O)NH-p-tolyl + Methanol | Synthesis of new carbamates. |

Applications in C-H Activation Methodologies

The carbamate group in methyl (4-methylphenyl)carbamate can function as a directing group in C-H activation reactions, facilitating the functionalization of the otherwise inert C-H bonds at the ortho-position of the aromatic ring. This strategy provides a powerful tool for the regioselective synthesis of substituted aromatic compounds.

One of the most common approaches is directed ortho-metalation (DoM) . In this method, the carbamate group chelates to a strong base, typically an organolithium reagent, directing the deprotonation to the adjacent ortho-position. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. While specific studies on methyl (4-methylphenyl)carbamate are not extensively documented in readily available literature, the general principle is well-established for aryl carbamates. The reaction of an O-aryl N,N-diethylcarbamate with sec-butyllithium (B1581126) in the presence of TMEDA at -78 °C, followed by the addition of an electrophile, is a classic example of this methodology.

More recently, transition metal-catalyzed C-H activation has emerged as a more versatile and functional-group-tolerant alternative to traditional DoM. Catalysts based on palladium, rhodium, and cobalt have been employed for the directed C-H functionalization of arenes bearing carbamate directing groups. For instance, cobalt-catalyzed C-H arylations, benzylations, and alkylations with organic electrophiles have been developed. nih.gov These reactions often proceed via a C-H metalation step, where the carbamate group assists in the regioselective formation of a metallacyclic intermediate. While specific data for methyl (4-methylphenyl)carbamate is scarce, related N-aryl carbamates have been shown to undergo such transformations.

Table 1: Representative C-H Activation Reactions of Aryl Carbamates (Analogous Systems)

| Catalyst/Reagent | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| s-BuLi/TMEDA | (CH₃)₃SiCl | ortho-Silylated Carbamate | High | General DoM principle |

| Co(acac)₂ / L* | Aryl Halide | ortho-Arylated Carbamate | Moderate to High | nih.gov |

| [RhCp*Cl₂]₂ | Alkene | ortho-Alkenylated Carbamate | Good | General Rh-catalyzed C-H activation |

| Pd(OAc)₂ | PhI(OAc)₂ | ortho-Acetoxylated Carbamate | Good | General Pd-catalyzed C-H activation |

*L represents a suitable ligand. Data is representative of analogous aryl carbamate systems.

Participation in Cross-Coupling Reactions

The carbamate moiety in methyl (4-methylphenyl)carbamate can also participate in various transition metal-catalyzed cross-coupling reactions, serving as a versatile functional group for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: While traditional Suzuki-Miyaura couplings involve aryl halides or triflates, recent advancements have enabled the use of phenol (B47542) derivatives, including aryl carbamates, as coupling partners. Nickel-catalyzed Suzuki-Miyaura couplings of aryl carbamates with arylboronic acids have been reported. wikipedia.org These reactions offer an advantage as carbamates are stable and can be used to direct ortho-functionalization prior to the cross-coupling event. A typical catalyst system for such transformations is NiCl₂(PCy₃)₂. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. wikipedia.org While typically employed with aryl halides, variations involving other leaving groups are known. In the context of methyl (4-methylphenyl)carbamate, this reaction would be relevant for the synthesis of more complex diarylamines if the carbamate were first converted to an appropriate halide or triflate at a different position on the aromatic ring. Direct amination of the carbamate itself is less common but has been reported for some aryl carbamates using nickel catalysis.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org Similar to the Buchwald-Hartwig amination, the direct participation of the carbamate group as a leaving group in a Heck-type reaction is not a standard transformation. However, if the aromatic ring of methyl (4-methylphenyl)carbamate is functionalized with a halide or triflate, it can readily undergo Heck reactions with various alkenes.

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org As with the other cross-coupling reactions mentioned, methyl (4-methylphenyl)carbamate would first need to be functionalized with a suitable leaving group, such as iodine or bromine, at the desired position on the aromatic ring to participate in a Sonogashira coupling.

Table 2: Potential Cross-Coupling Reactions Involving Functionalized Methyl (4-methylphenyl)carbamate

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | ortho-Halo-carbamate + Arylboronic acid | Pd(PPh₃)₄ / Base | ortho-Aryl-carbamate |

| Buchwald-Hartwig | ortho-Halo-carbamate + Amine | Pd₂(dba)₃ / Ligand / Base | ortho-Amino-carbamate |

| Heck | ortho-Halo-carbamate + Alkene | Pd(OAc)₂ / Ligand / Base | ortho-Alkenyl-carbamate |

| Sonogashira | ortho-Halo-carbamate + Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | ortho-Alkynyl-carbamate |

Data is representative of general cross-coupling methodologies.

Utilization as a Protecting Group or Activating Agent

The carbamate functionality is widely used as a protecting group for amines due to its stability under various reaction conditions and the availability of reliable methods for its cleavage. researchgate.net Methyl (4-methylphenyl)carbamate can be viewed as the protected form of p-toluidine. The methyl carbamate group is generally stable to a range of non-nucleophilic reagents.

The protection of p-toluidine can be achieved by reacting it with methyl chloroformate in the presence of a base. This protected form allows for various transformations to be carried out on other parts of a molecule without affecting the amino group.

Deprotection: The removal of the methyl carbamate protecting group to regenerate the free amine can be accomplished under several conditions. A recently developed method involves the use of 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C. elsevierpure.com This nucleophilic deprotection protocol is advantageous for substrates with sensitive functionalities that might not be compatible with traditional harsh acidic or basic hydrolysis, or hydrogenolysis conditions.

Table 3: Deprotection Methods for Methyl Carbamates

| Reagent/Conditions | Temperature | Comments | Reference |

|---|---|---|---|

| 2-Mercaptoethanol, K₃PO₄, DMAc | 75 °C | Mild, nucleophilic conditions | elsevierpure.com |

| LiAlH₄, THF | Reflux | Reductive cleavage | General method |

| HBr/AcOH | Room Temp to Reflux | Strong acidic conditions | General method |

Precursor for Nitrogen-Containing Heterocycles

Methyl (4-methylphenyl)carbamate can serve as a starting material for the synthesis of various nitrogen-containing heterocycles, particularly after functionalization of the aromatic ring. The strategic placement of reactive groups ortho to the carbamate moiety can enable intramolecular cyclization reactions to form fused heterocyclic systems.

Benzoxazinones: 4H-3,1-benzoxazin-4-ones are an important class of heterocycles with diverse biological activities. One common synthetic route involves the cyclization of N-acylanthranilic acids. mdpi.com Methyl (4-methylphenyl)carbamate can be envisioned as a precursor to a substituted N-acylanthranilic acid. For instance, ortho-lithiation of the carbamate followed by carboxylation would yield a 2-(methoxycarbonylamino)-5-methylbenzoic acid derivative. Subsequent manipulation of the carbamate and cyclization could lead to a benzoxazinone. A more direct approach could involve the reaction of a 2-hydroxy-substituted methyl (4-methylphenyl)carbamate derivative with a carbonyl source to facilitate cyclization.

Quinazolinones: Quinazolinones are another significant class of nitrogen-containing heterocycles. Their synthesis often involves the reaction of anthranilic acid derivatives with a one-carbon synthon or the cyclization of 2-aminobenzamides. organic-chemistry.orgnih.gov Starting from methyl (4-methylphenyl)carbamate, one could introduce an amino group at the ortho position via C-H activation and functionalization. The resulting ortho-amino carbamate could then be transformed into a 2-aminobenzamide, which upon reaction with an appropriate electrophile, would cyclize to form a quinazolinone.

Table 4: Potential Heterocyclic Synthesis from Functionalized Methyl (4-methylphenyl)carbamate

| Starting Material (Derived from Target Compound) | Reagents for Cyclization | Heterocyclic Product |

|---|---|---|

| 2-Carboxy-N-(methoxycarbonyl)-5-methylaniline | Dehydrating agent | 6-Methyl-4H-3,1-benzoxazin-4-one derivative |

| 2-Amino-N-(4-methylphenyl)benzamide | Orthoester | 2-Substituted-6-methylquinazolin-4(3H)-one |

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

The three-dimensional configuration of atoms and the rotational flexibility of bonds within Carbamic acid, 4-methylphenyl, methyl ester have been subjects of detailed investigation using various quantum chemical methodologies. These studies are fundamental to understanding its reactivity and intermolecular interactions.

Density Functional Theory (DFT) stands out as a robust and extensively utilized method for probing the geometric and electronic characteristics of molecules like this compound. nih.govresearchgate.netresearchgate.net DFT calculations, particularly employing functionals such as B3LYP with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and ascertain crucial structural parameters. researchgate.netchemrxiv.org These computational analyses indicate that the molecule favors a planar conformation concerning the phenyl ring and the carbamate (B1207046) group. The resulting optimized bond lengths, bond angles, and dihedral angles from these calculations align well with available experimental findings. nih.gov

Beyond DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied to conduct a more rigorous examination of the electronic structure of carbamate derivatives. researchgate.netresearchgate.net While these methods are more computationally intensive, they provide a higher level of theoretical accuracy and can serve as a benchmark for other computational techniques. Analyses of the electronic structure concentrate on the distribution of electron density, the characteristics of chemical bonds, and the identification of frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

The conformational landscape of this compound has been charted to pinpoint its most stable forms. The molecule exhibits rotational freedom around the C-O and C-N bonds of the carbamate functional group. By systematically rotating these bonds, potential energy surface scans are performed to identify both global and local energy minima. These investigations have shown that the trans-conformer, in which the methyl group of the ester and the tolyl group are situated on opposite sides of the C-N bond, represents the most stable configuration. The relative energies of various conformers are calculated to predict their population distribution under standard conditions.

Spectroscopic Property Predictions

Computational methods are indispensable for the prediction and interpretation of the spectroscopic characteristics of this compound. These theoretical predictions are crucial for the analysis of experimental spectra, enabling a detailed assignment of spectral features to specific molecular vibrations and electronic transitions. nih.gov

The vibrational frequencies and their corresponding intensities for this compound have been calculated using DFT methods. researchgate.net To better match experimental results, the computed harmonic vibrational frequencies are often adjusted using an empirical scaling factor to correct for anharmonicity and inherent computational errors. The simulated infrared (IR) and Raman spectra demonstrate strong agreement with experimental observations, which permits a confident assignment of the vibrational bands. researchgate.netresearchgate.net For example, the distinctive C=O stretching frequency of the carbamate group is predicted with notable accuracy. A normal coordinate analysis, derived from the calculated force constants, offers a comprehensive description of the vibrational modes by detailing the contributions of individual internal coordinates.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | ~3450 |

| C-H Stretch (Aromatic) | ~3100 - 3000 |

| C-H Stretch (Methyl) | ~2980 - 2900 |

| C=O Stretch | ~1735 |

| C-N Stretch | ~1450 |

| C-O Stretch | ~1220 |

Note: These are approximate values based on typical ranges for similar functional groups and may vary based on the specific computational method and basis set used.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry in the analysis of this compound. liverpool.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method, commonly implemented within a DFT framework, is utilized to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are carried out on the molecule's optimized geometry. When referenced against a standard like tetramethylsilane (B1202638) (TMS), the predicted chemical shifts show a good correlation with experimental NMR data. msu.edu This computational strategy is especially beneficial for assigning signals in intricate spectra and for understanding how the electronic environment of each nucleus affects its chemical shift. libretexts.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~154.0 |

| C (Aromatic, attached to N) | ~135.5 |

| C (Aromatic, ortho to N) | ~118.9 |

| C (Aromatic, meta to N) | ~129.8 |

| C (Aromatic, para to N, with CH₃) | ~133.0 |

| O-CH₃ | ~52.5 |

| Ar-CH₃ | ~20.8 |

Note: These are approximate values and can differ depending on the computational level of theory, basis set, and solvent effects considered in the calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions involving carbamates. nih.govresearchgate.net Such studies can provide detailed insights into reaction pathways, transition states, and the energetics of these processes. mdpi.com

For reactions involving this compound, such as its formation or hydrolysis, computational methods can be used to locate and characterize the transition state (TS) structures. researchgate.net The transition state is the highest energy point along the reaction coordinate and its geometry provides crucial information about the mechanism. For instance, in the hydrolysis of a carbamate, the transition state would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon. nih.gov

The characterization of a transition state involves vibrational frequency analysis, where a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, can be performed to connect the transition state to the reactants and products on the potential energy surface. arxiv.orgarxiv.org This confirms that the identified transition state indeed connects the desired minima. The resulting energy profile provides a detailed view of the energy changes throughout the reaction.

For a hypothetical reaction, the energy profile would show the relative energies of the reactants, transition state, and products, as illustrated in the generic reaction coordinate map below.

From the computed potential energy surface, various kinetic and thermodynamic parameters can be calculated. acs.orgsci-hub.st Transition state theory can be used to estimate the rate constant of a reaction from the calculated activation energy. researchgate.net Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction can also be computed. researchgate.net

The table below presents hypothetical kinetic and thermodynamic data for the hydrolysis of this compound, based on values reported for similar carbamate systems. mdpi.com

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions and aggregation behavior of carbamates can be investigated using computational methods such as molecular dynamics (MD) simulations. nih.govdoi.org These studies provide insights into how molecules interact with each other in the condensed phase.

This compound has the potential to act as both a hydrogen bond donor (N-H group) and acceptor (C=O and O-CH₃ groups). nih.gov In the solid state or in concentrated solutions, these molecules can form hydrogen bonding networks. researchgate.net Computational studies can be used to predict the geometry and strength of these hydrogen bonds. researchgate.net

Molecular dynamics simulations can reveal the preferred modes of hydrogen bonding, such as the formation of dimers, linear chains, or more complex three-dimensional networks. nih.gov The analysis of these simulations can provide information on the average number of hydrogen bonds per molecule and the lifetime of these interactions.

The table below summarizes the types of hydrogen bonds that could be expected for this compound, along with typical computed bond distances and energies from studies of similar molecules.

Crystal Packing Analysis

Studies on analogous compounds such as methyl N-(4-chlorophenyl)carbamate and methyl N-(4-nitrophenyl)carbamate consistently reveal the presence of strong N—H⋯O hydrogen bonds. nih.govnih.gov In these structures, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction is a recurring motif in carbamate crystal engineering, leading to the formation of chains or sheets. nih.gov For instance, in methyl N-(4-chlorophenyl)carbamate, molecules are linked by these N—H⋯O hydrogen bonds, forming a C(4) chain that propagates along a specific crystallographic axis. nih.gov Similarly, methyl N-(4-nitrophenyl)carbamate molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.gov

To illustrate the common crystallographic features of related carbamates, the following interactive table summarizes key parameters from published structures.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical investigations, primarily using Density Functional Theory (DFT), offer profound insights into the relationship between the molecular structure of this compound and its chemical reactivity. These computational methods allow for the examination of electronic properties that are not directly observable through experimental means but are critical for understanding reaction mechanisms.

A key aspect of carbamate reactivity is the electronic nature of the carbamate group itself. The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl group, which influences the bond strengths and reactivity of the molecule. Computational studies on related carbamates have shown that electronic factors around the nitrogen atom are crucial in modulating the C–N bond strength and, consequently, the compound's stability and reactivity. mdpi.com

The reactivity of this compound can be analyzed through several theoretical descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The HOMO indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). For carbamates, the electrophilicity of the carbonyl carbon is a key factor in their reactions, such as hydrolysis or enzymatic inhibition. A lower LUMO energy is associated with a higher electrophilicity of the carbamate group, which can influence its susceptibility to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for identifying reactive sites on a molecule. nih.gov For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and a region of positive potential around the N-H proton, confirming its role as a hydrogen bond donor. The distribution of electrostatic potential across the aromatic ring would be influenced by the electron-donating methyl group.

The following interactive table summarizes key theoretical parameters and their implications for the reactivity of carbamates, based on studies of analogous compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Mass Spectrometry for Metabolite and Degradant Identification

High-resolution mass spectrometry (HRMS) is a cornerstone for identifying unknown compounds in complex mixtures by providing highly accurate mass measurements. nih.gov This capability allows for the determination of elemental compositions, which is a critical first step in the structural elucidation of metabolites and degradation products of "Carbamic acid, 4-methylphenyl, methyl ester."

The development of robust and sensitive methods using tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS) is essential for the separation and detection of the target compound and its derivatives.

For LC-MS/MS analysis of carbamates, reversed-phase chromatography is commonly employed. nih.gov A typical method would utilize a C8 or C18 column with a binary mobile phase gradient, such as acetonitrile (B52724) and water with an ammonium (B1175870) acetate (B1210297) buffer, to achieve separation. Electrospray ionization (ESI) in positive ion mode is generally effective for carbamates, often producing a strong protonated molecular ion [M+H]+.

Gas chromatography is also a viable technique, although the thermal lability of some carbamates can be a challenge. scispec.co.th Methods may involve flash methylation in a heated injection port to create more thermally stable derivatives. scispec.co.th Electron ionization (EI) is typically used, which provides characteristic fragmentation patterns useful for structural confirmation.

The following tables outline hypothetical, yet typical, starting parameters for method development.

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 5 mM Ammonium Acetate |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Parent Ion > Fragment Ion 1, Parent Ion > Fragment Ion 2 |

| Parameter | Condition |

|---|---|

| GC Column | Mid-polarity (e.g., 50% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film) |

| Injector Temperature | 250 °C (with derivatization agent if used) |

| Oven Program | 70 °C (1 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| Carrier Gas | Helium at 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp | 250 °C |

| MS/MS Analysis | Targeted analysis of characteristic fragment ions |

A key advantage of HRMS is its ability to measure mass with high accuracy (typically <5 ppm error), which significantly narrows down the number of possible elemental formulas for an unknown analyte. nih.gov For "this compound" (C9H11NO2), the theoretical monoisotopic mass of its protonated molecule [M+H]+ is 180.0863.

Furthermore, the analysis of the isotopic pattern, particularly the relative abundance of the A+1 and A+2 peaks, provides orthogonal confirmation of the elemental composition. The A+1 peak arises primarily from the natural abundance of ¹³C, while the A+2 peak is influenced by isotopes like ¹⁸O. nih.gov For a molecule with nine carbon atoms, a distinct A+1 peak with an abundance of approximately 9.9% relative to the monoisotopic peak is expected. This pattern is crucial for distinguishing the parent compound from metabolites that may have undergone, for example, demethylation or hydroxylation.

| Compound | Formula | Adduct | Theoretical Exact Mass (m/z) | Expected A+1 Relative Abundance (%) |

|---|---|---|---|---|

| This compound | C9H11NO2 | [M+H]+ | 180.0863 | ~9.95% |

| Hypothetical Hydroxylated Metabolite | C9H11NO3 | [M+H]+ | 196.0812 | ~9.96% |

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. While 1D NMR (¹H and ¹³C) provides primary information, 2D NMR experiments are often required to piece together the complete molecular structure of novel intermediates or complex products. nih.gov

Two-dimensional NMR techniques are indispensable for establishing atomic connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, identifying adjacent protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically two or three bonds), which is critical for connecting molecular fragments across heteroatoms or quaternary carbons. researchgate.net

For instance, in elucidating a degradation intermediate where the methyl ester has been hydrolyzed to a carboxylic acid, HMBC would be crucial. A correlation from the N-H proton to the carbonyl carbon would confirm the carbamic acid moiety, while the absence of correlations to a methoxy (B1213986) group would support the hydrolysis.

| Proton (¹H) | Correlated Carbons (¹³C) | Significance |

|---|---|---|

| Methyl Protons (on ester) | Carbonyl Carbon (C=O) | Confirms the methyl ester group |

| N-H Proton | Carbonyl Carbon (C=O), Aromatic C1 | Connects the amine to the carbonyl and aromatic ring |

| Aromatic Protons (ortho to NH) | Aromatic C1, Aromatic C4 (with methyl), other aromatic carbons | Establishes substitution pattern on the phenyl ring |

| Methyl Protons (on ring) | Aromatic C4, Aromatic C3/C5 | Confirms position of the tolyl methyl group |

Polymorphism, the existence of a compound in different crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. nih.govresearchgate.net The ¹³C cross-polarization magic angle spinning (CP-MAS) experiment is particularly useful. Since the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, different crystal packing arrangements in polymorphs will lead to distinct sets of peaks in the ¹³C ssNMR spectrum. nih.gov The number of unique resonances for a given carbon can also indicate the number of non-equivalent molecules in the crystallographic asymmetric unit. researchgate.net

| Carbon Assignment | Polymorph Form I (ppm) | Polymorph Form II (ppm) |

|---|---|---|

| Carbonyl (C=O) | 155.2 | 156.8 |

| Aromatic C1 (C-N) | 138.1 | 137.5 |

| Methoxy (O-CH3) | 52.8 | 53.5 |

| Tolyl Methyl (Ar-CH3) | 20.9 | 21.7 |

Vibrational Spectroscopy for Mechanistic Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These techniques can be used to monitor chemical reactions and gain mechanistic insights by observing changes in the vibrational modes of reactants, intermediates, and products. researchgate.net

For "this compound," key vibrational bands include the N-H stretch, the C=O (amide I) stretch, the C-N stretch, and various aromatic ring modes. For example, in a study of its hydrolysis, one could monitor the disappearance of the C-O-C ester stretches and the appearance of a broad O-H stretch from the resulting carboxylic acid. Hydrogen bonding interactions, which are critical in mechanistic pathways, can also be inferred from shifts in the N-H and C=O stretching frequencies.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | 3300 - 3400 |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Groups | 2850 - 3000 |

| C=O Stretch (Amide I) | Carbamate (B1207046) | 1700 - 1740 |

| Aromatic C=C Stretch | Aromatic Ring | 1500 - 1600 |

| C-O Stretch | Ester | 1200 - 1300 |

In Situ Infrared Spectroscopy for Reaction Monitoring

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. nih.gov In the context of the synthesis of "this compound," which can be formed from the reaction of p-tolyl isocyanate and methanol (B129727), in situ FTIR can track the progress of the reaction by monitoring the disappearance of the characteristic isocyanate (-N=C=O) stretching vibration and the appearance of the carbamate carbonyl (C=O) and N-H stretching vibrations.

The reaction can be monitored by observing specific infrared absorption bands. The isocyanate group of p-tolyl isocyanate exhibits a strong and distinct absorption band around 2250-2275 cm⁻¹. As the reaction with methanol proceeds to form the methyl carbamate, this isocyanate peak will decrease in intensity. Concurrently, new peaks characteristic of the carbamate linkage will appear and grow over time. These include the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, and the carbamate carbonyl (C=O) stretching vibration, which appears around 1680-1730 cm⁻¹. youtube.com

By plotting the intensity of these key vibrational bands against time, a reaction profile can be generated. This data allows for the determination of reaction rates and the identification of any potential reaction intermediates or byproducts that may have their own characteristic infrared absorptions. researchgate.net The ability to collect data in real-time without altering the reaction conditions makes in situ FTIR an invaluable tool for optimizing reaction parameters and ensuring the complete conversion to "this compound". researchgate.net

| Vibrational Mode | Reactant/Product | Typical Wavenumber (cm⁻¹) | Observation during Reaction |

| Isocyanate (-N=C=O) stretch | p-tolyl isocyanate | 2250-2275 | Decrease in intensity |

| N-H stretch | This compound | 3300-3500 | Increase in intensity |

| Carbonyl (C=O) stretch | This compound | 1680-1730 | Increase in intensity |

Raman Spectroscopy for Crystalline Forms

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule and is particularly useful for characterizing the crystalline forms (polymorphs) of a compound. Different polymorphs of a substance have distinct crystal lattices, which result in different Raman spectra, allowing for their identification and differentiation. mdpi.com

The phenyl ring typically shows characteristic breathing modes and C-H bending vibrations in the Raman spectrum. wiley.com For instance, the ring breathing mode for benzene (B151609) derivatives is often observed around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. researchgate.net The carbamate group will also have distinct Raman signals, such as the C-N stretching and C=O stretching vibrations. researchgate.net

By comparing the Raman spectra of different batches or preparations of "this compound," it is possible to identify the presence of different crystalline forms. Each polymorph will have a unique fingerprint in the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹), which corresponds to lattice vibrations.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Ring Breathing | p-tolyl group | ~1000 |

| C=C Stretch | p-tolyl group | 1500-1600 |

| C-N Stretch | Carbamate | 1200-1300 |

| C=O Stretch | Carbamate | 1650-1700 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing complex mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in chemical research and quality control.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A validated HPLC method is crucial for the reliable determination of the purity of "this compound" and for the quantification of any impurities. nih.gov Method validation ensures that the analytical procedure is accurate, precise, specific, and robust for its intended purpose. nih.gov

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of "this compound" would likely utilize a C18 stationary phase. The mobile phase would be a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researchgate.net Detection is commonly performed using a UV detector, as the p-tolyl group in the molecule will absorb UV light.

The validation of an HPLC method involves several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is typically assessed by analyzing a placebo and a spiked sample.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and performing a linear regression analysis.

Accuracy: The closeness of the test results to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

A validated HPLC method for N-methylcarbamates has been established which can be adapted for "this compound". epa.govresearchgate.net

| Validation Parameter | Acceptance Criteria | Typical Procedure |

| Specificity | No interference at the retention time of the analyte | Analyze blank, placebo, and spiked samples |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analyze 5-6 standards over the working range |

| Accuracy | Recovery within 98-102% | Analyze samples spiked with known amounts of analyte |

| Precision | RSD ≤ 2% | Repeat injections of the same sample (repeatability) and analyze on different days with different analysts (intermediate precision) |

| LOD and LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ | Determined based on the standard deviation of the response and the slope of the calibration curve |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and thermally stable compounds. In the synthesis of "this compound," GC can be employed to detect and quantify any volatile byproducts or unreacted starting materials. researchgate.net For instance, if the synthesis involves the reaction of p-tolyl isocyanate with methanol, GC can be used to check for the presence of residual methanol.

The analysis is typically performed using a capillary column with a suitable stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds, while a mass spectrometer (MS) can be coupled with the GC (GC-MS) to provide structural information for the identification of unknown byproducts. chromatographyonline.com

Derivatization is a common strategy in GC analysis to improve the volatility and thermal stability of polar compounds. For example, if byproducts with hydroxyl or amine groups are present, they can be derivatized with a reagent like p-tolyl isocyanate to form more volatile carbamates that are amenable to GC analysis. researchgate.net

The GC method would be validated for parameters such as linearity, precision, and accuracy to ensure reliable quantification of any identified volatile byproducts. This information is critical for understanding the reaction pathway and for controlling the purity of the final product.

| Analyte | Potential Origin | GC Detector |

| Methanol | Unreacted starting material | FID, MS |

| Di-p-tolylurea | Reaction of p-tolyl isocyanate with trace water | FID, MS (after derivatization) |

| Methyl allophanate | Reaction of the product with excess isocyanate | FID, MS (after derivatization) |